1-(2H-1,3-benzodioxol-5-ylmethyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused pyrazole-pyridine core. Key structural features include:
- Position 1: A 2H-1,3-benzodioxol-5-ylmethyl substituent, contributing aromatic and electron-rich properties.
- Position 4: A carboxylic acid moiety, enhancing solubility and enabling interactions with biological targets.
While direct pharmacological data for this compound is absent in the provided evidence, its structural motifs suggest applications in medicinal chemistry, such as kinase inhibition or anti-inflammatory activity, based on analogs .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-6-(furan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5/c23-19(24)12-7-14(15-2-1-5-25-15)21-18-13(12)8-20-22(18)9-11-3-4-16-17(6-11)27-10-26-16/h1-8H,9-10H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALISJBFFRCUEGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C4=C(C=N3)C(=CC(=N4)C5=CC=CO5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-ylmethyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives, furan derivatives, and pyrazolo[3,4-b]pyridine intermediates. Common synthetic routes may involve:
Condensation reactions: Combining benzodioxole and furan derivatives under acidic or basic conditions.
Cyclization reactions: Forming the pyrazolo[3,4-b]pyridine core through intramolecular cyclization.
Carboxylation: Introducing the carboxylic acid group via carboxylation reactions using reagents like carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-ylmethyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-ylmethyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Serving as a building block for the synthesis of more complex molecules.
Material Science: Possible applications in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-ylmethyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may act by:
Binding to receptors: Interacting with specific receptors or enzymes to modulate their activity.
Inhibiting enzymes: Inhibiting the activity of enzymes involved in key biological pathways.
Modulating signaling pathways: Affecting signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Substituent Variations at Position 1
- Compound A (): 6-(2H-1,3-Benzodioxol-5-yl)-4-(difluoromethyl)-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine Differences: Replaces the carboxylic acid at position 4 with a difluoromethyl group and substitutes the benzodioxolymethyl with a p-methylbenzyl group.
Substituent Variations at Position 6
- Compound B (): 1-Ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide Differences: Substitutes furan-2-yl with a p-tolyl group and replaces the carboxylic acid with a carbohydrazide. Impact: The p-tolyl group enhances hydrophobicity, which may improve binding to hydrophobic enzyme pockets.
Substituent Variations at Position 4
- Compound C (): 5-(Fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic Acid Derivatives Differences: Features a fluorobenzoylamino group at position 5 and a phenyl group at position 1. Impact: Fluorination increases electronegativity and metabolic stability, while the phenyl group may sterically hinder interactions with polar targets compared to the benzodioxolemethyl group .
Physicochemical Properties (Hypothetical Data Based on Analogs)
Key Research Findings and Gaps
- Structural Insights : X-ray crystallography using SHELX software () confirms the planar pyrazolo[3,4-b]pyridine core in analogs, suggesting similar rigidity in the target compound .
- Biological Data: No direct activity data exists for the target compound, but pyrazolo[3,4-b]pyridines with carboxylic acids (e.g., Compound C) show moderate COX-2 inhibition .
- Knowledge Gaps: The furan-2-yl group’s role in target binding and the carboxylic acid’s ionization state under physiological conditions require further study.
Biological Activity
The compound 1-(2H-1,3-benzodioxol-5-ylmethyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a pyrazolo[3,4-b]pyridine derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and structure-activity relationships (SAR) based on diverse sources.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a benzodioxole moiety and a furan ring. Its molecular formula is with a molecular weight of approximately 353.32 g/mol. The structure can be represented as follows:
Antitumor Activity
Recent studies have indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant antitumor properties through various mechanisms. For instance, compounds with similar structures have been shown to inhibit the activity of specific kinases involved in cancer progression, such as Src and Csk kinases. In vitro assays have demonstrated that derivatives can inhibit tumor cell proliferation with IC50 values in the micromolar range .
The proposed mechanism for the biological activity of this compound involves the inhibition of protein kinases which play crucial roles in cell signaling pathways. The structural features of the compound allow it to interact with ATP-binding sites of kinases, thus preventing phosphorylation events critical for tumor growth and survival.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzodioxole and furan rings can significantly impact biological activity. For example:
- Substituents on the benzodioxole ring : Introducing electron-withdrawing groups enhances potency against certain kinases.
- Furan ring modifications : Variations in the furan substituents affect solubility and bioavailability, which are critical for therapeutic efficacy.
Data Table: Summary of Biological Activities
| Activity Type | IC50 Value (µM) | Reference |
|---|---|---|
| Src Kinase Inhibition | 0.47 | |
| Csk Kinase Inhibition | 2.0 | |
| Tumor Cell Proliferation Inhibition | 5.1 - 6.5 |
Study 1: Src Kinase Inhibition
In a study conducted at the University of Rhode Island, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their Src kinase inhibitory activities. Among these derivatives, one closely related to our compound exhibited an IC50 value of 0.47 µM, indicating strong inhibitory potential against this kinase .
Study 2: Anticancer Efficacy
Another study highlighted the anticancer efficacy of compounds similar to this compound in human cancer cell lines. The results showed significant reductions in cell viability at concentrations as low as 10 µM, demonstrating the potential for development into therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
